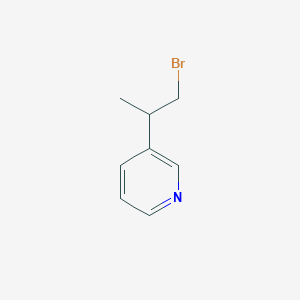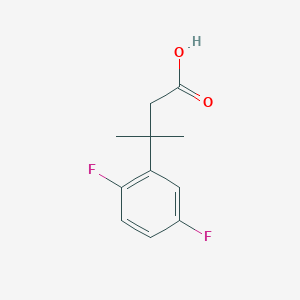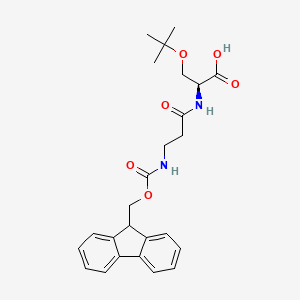![molecular formula C17H23NO4 B13538768 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid: is an organic compound characterized by the presence of a benzyloxycarbonyl group attached to an amino group, which is further connected to a cyclopentylbutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a benzyloxycarbonyl (CBZ) group to prevent unwanted reactions during subsequent steps.
Formation of the Cyclopentylbutanoic Acid Moiety:
Coupling Reaction: The protected amino group is then coupled with the cyclopentylbutanoic acid moiety using reagents like carbodiimides or other coupling agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Alcohols or reduced carbonyl compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Protecting Group: The benzyloxycarbonyl group serves as a protecting group for amino acids and peptides during synthesis.
Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibitors: Potential use in the development of enzyme inhibitors due to its structural similarity to natural substrates.
Prodrugs: Can be used in the design of prodrugs that release active compounds upon metabolic conversion.
Medicine:
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Material Science: Utilized in the synthesis of polymers and other advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can be cleaved enzymatically, releasing the active amino group, which then interacts with the target site. This interaction can inhibit enzyme activity or modulate receptor function, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
- 2-{[(Benzyloxy)carbonyl]amino}butanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}acetamidoacetic acid
Comparison:
- Structural Differences: The primary difference lies in the length and nature of the carbon chain attached to the amino group. For example, 2-{[(Benzyloxy)carbonyl]amino}butanoic acid has a butanoic acid moiety, while 2-{[(Benzyloxy)carbonyl]amino}propanoic acid has a propanoic acid moiety.
- Reactivity: The reactivity of these compounds can vary based on the substituents attached to the amino group, influencing their chemical behavior and applications.
- Applications: While all these compounds can serve as protecting groups or intermediates, their specific applications may differ based on their structural features and reactivity.
Propriétés
Formule moléculaire |
C17H23NO4 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
4-cyclopentyl-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C17H23NO4/c19-16(20)15(11-10-13-6-4-5-7-13)18-17(21)22-12-14-8-2-1-3-9-14/h1-3,8-9,13,15H,4-7,10-12H2,(H,18,21)(H,19,20) |
Clé InChI |
LLVILVIYVWXSQU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)

![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)


